Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid
CAS No.: 109579-23-9
Cat. No.: VC20739556
Molecular Formula: C18H24N2O5
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109579-23-9 |
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Molecular Formula | C18H24N2O5 |
Molecular Weight | 348.4 g/mol |
IUPAC Name | (3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-14(15(21)9-16(22)23)8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10,14-15,19,21H,8-9H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1 |
Standard InChI Key | QZHZQDCALLUGIO-GJZGRUSLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)[C@H](CC(=O)O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(CC(=O)O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(CC(=O)O)O |
Chemical Identity and Structure
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid is a compound with specific stereochemistry at its 3S and 4S positions. The molecule contains an indole ring system, which contributes significantly to its chemical behavior and biological properties.
Nomenclature and Identification
The compound is known by several names and identifiers in scientific literature:
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Common Synonyms: BOC-AHIPA, BOC-AHIPA-OH, Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic acid
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IUPAC Name: (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid
The "Boc" prefix refers to the tert-butyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect amino groups during reaction sequences.
Physical Properties
The compound exhibits specific physical characteristics that influence its handling and applications:
The specific optical rotation value indicates the compound's chirality, which is essential for its biological activity and stereoselectivity in reactions.
Synthetic Methods and Production
The synthesis of Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid typically involves multiple steps to ensure the correct stereochemistry and functional group arrangement.
Laboratory Scale Synthesis
The synthesis typically begins with indole derivatives and proceeds through several steps to incorporate the Boc-protected amino group and establish the correct stereochemistry at the 3S and 4S positions. A common synthetic approach involves:
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Initial functionalization of the indole ring
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Stereoselective introduction of the hydroxy group
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Incorporation of the amino functionality
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Protection of the amino group with Boc
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Carboxylation to form the pentanoic acid moiety
These synthetic routes require careful control of reaction conditions to maintain stereoselectivity and achieve high yields.
Purification and Quality Control
After synthesis, the compound typically undergoes multiple purification steps, including:
Quality control measures typically involve NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm the structure, purity, and stereochemical integrity of the final product.
Research Applications
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid has found significant utility across several research domains due to its unique structural features and chemical properties.
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis, particularly for the development of:
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Bioactive peptides with therapeutic potential
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Peptidomimetics that mimic natural peptide structures
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Novel pharmaceutical candidates with enhanced stability and bioavailability
Its incorporation into peptide chains can introduce specific conformational constraints and functional groups that influence the biological activity of the resulting peptides.
Neuroscience Research
The indole moiety in the compound shares structural similarity with neurotransmitters, making it valuable in:
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Studies of neurological pathways
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Development of treatments for neurological disorders
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Investigation of receptor-ligand interactions in the central nervous system
The specific stereochemistry at the 3S and 4S positions likely contributes to the compound's ability to interact with neurological targets with high specificity.
Drug Development Applications
In pharmaceutical research, the compound finds applications in:
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Development of novel pharmaceuticals, particularly in oncology and neuropharmacology
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Structure-activity relationship studies
Research has indicated that compounds structurally similar to Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid may exhibit anticancer properties by targeting specific cancer cell lines.
Advanced Research Techniques
The utilization of Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid extends beyond basic chemical applications to sophisticated research methodologies.
Bioconjugation Processes
The compound's functional groups enable its use in bioconjugation, which involves:
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Linking biomolecules for targeted drug delivery systems
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Creating fluorescent or radioactive probes for imaging applications
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Developing enzyme substrates for biochemical assays
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Improving therapeutic outcomes through precise molecular targeting
These applications leverage the compound's reactive functional groups to create covalent bonds with biomolecules of interest.
Analytical Chemistry Applications
In analytical contexts, the compound is employed to:
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Study protein interactions
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Investigate enzyme activities
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Develop assays for biochemical processes
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Serve as a standard or reference compound in chromatographic methods
These applications provide valuable insights into fundamental biochemical processes and mechanism studies.
Chemical Reactivity Profile
The diverse functional groups present in Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid contribute to its rich chemical reactivity profile.
Indole Ring Reactivity
The indole moiety undergoes various reactions:
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Electrophilic aromatic substitution, particularly at the 2-position
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N-alkylation at the indole nitrogen
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Oxidation reactions that can modify the indole ring structure
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Coupling reactions for the synthesis of more complex indole derivatives
These reactions enable further functionalization and derivatization of the compound for specialized applications.
Functional Group Transformations
The presence of multiple functional groups allows for various chemical transformations:
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The hydroxyl group can undergo oxidation, esterification, or etherification
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The Boc-protected amino group can be deprotected under acidic conditions
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The carboxylic acid function can form esters, amides, or be reduced to alcohols
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The chiral centers can potentially undergo epimerization under certain conditions
Understanding these reactivity patterns is crucial for designing synthetic routes that incorporate this compound into more complex molecules.
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